molecular formula C6H8N2O3 B068367 N-methoxy-N-methylisoxazole-3-carboxamide CAS No. 189096-90-0

N-methoxy-N-methylisoxazole-3-carboxamide

Cat. No. B068367
CAS RN: 189096-90-0
M. Wt: 156.14 g/mol
InChI Key: DHEWMIAJHISOGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-methoxy-N-methylisoxazole-3-carboxamide and related derivatives involves complex reactions that often require precise conditions to achieve the desired outcomes. For instance, the synthesis of 3-methylisoxazole-5-carboxamides and related compounds from 3-methyl isoxazole-5-carboxylic acid involves one-pot reactions with thionyl chloride and corresponding amines or pyrazoles, highlighting the versatility of isoxazole derivatives in organic synthesis (Martins et al., 2002). Additionally, the domino isoxazole-isoxazole isomerization reported by Serebryannikova et al. (2019) presents a novel approach to synthesizing isoxazole-4-carboxylic acid derivatives, demonstrating the dynamic nature of isoxazole chemistry and its potential for generating structurally diverse compounds.

Scientific Research Applications

Novel Synthesis and Pharmaceutical Implications

Synthesis and Impurities of Proton Pump Inhibitors

Research on omeprazole, a proton pump inhibitor, details the novel synthesis processes and identification of pharmaceutical impurities. This insight is crucial for understanding the synthesis of related compounds, including N-methoxy-N-methylisoxazole-3-carboxamide, which might share similar chemical synthesis routes or impurity profiles in pharmaceutical applications (Saini et al., 2019).

Anticancer Applications

Isoxazoline Compounds in Cancer Treatment

Isoxazolines, sharing a core structure with isoxazole motifs, are highlighted for their anticancer properties. This suggests that compounds like this compound could potentially exhibit similar biological activities, given their structural similarities (Kaur et al., 2014).

Neuroprotection and Epilepsy

Glutamate Receptors in Epilepsy

A review focusing on AMPA and NMDA receptors in epilepsy might hint at the research applications of this compound in studying glutamate receptor-mediated pathways, given its structural potential to interact with or modulate similar receptors (Hanada, 2020).

Antioxidant Activity Analysis

Analytical Methods for Antioxidant Activity

Understanding the antioxidant activity of compounds is vital for assessing their potential therapeutic uses. Methods detailed for analyzing antioxidant properties might be applicable to this compound, to determine its capability as an antioxidant agent (Munteanu & Apetrei, 2021).

Safety and Hazards

The compound has a GHS06 pictogram, with the signal word "Danger" . The hazard statement is H301 . The precautionary statements are P264-P270-P301+P310+P330-P405-P501 .

properties

IUPAC Name

N-methoxy-N-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8(10-2)6(9)5-3-4-11-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEWMIAJHISOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NOC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-isoxazolecarboxylic acid (4.2 g), 4-dimethylaminopyridine (5.1 g), N,O-dimethylhydroxylamine hydrochloride (4.0 g), N-methylmorpholine (4.2 g) and 1-(3-diethylaminopropyl)-3-ethylcarbodiimide hydrochloride (7.5 g) in dichloromethane (175 ml) were stirred at ambient temperature overnight. The reaction mixture was then washed with 2N hydrochloric acid (100 ml), saturated sodium bicarbonate (100 ml), brine, dried over magnesium sulphate and evaporated to give the product as a dark orange oil (3.7 g).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
1-(3-diethylaminopropyl)-3-ethylcarbodiimide hydrochloride
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
catalyst
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One

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